molecular formula C12H17NO2 B13593722 (S)-1-(2-Morpholinophenyl)ethan-1-ol

(S)-1-(2-Morpholinophenyl)ethan-1-ol

Cat. No.: B13593722
M. Wt: 207.27 g/mol
InChI Key: SDTPQTOPCFRGRI-JTQLQIEISA-N
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Description

(S)-1-(2-Morpholinophenyl)ethan-1-ol is a chiral compound featuring a morpholine ring attached to a phenyl group, with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Morpholinophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoacetophenone and morpholine.

    Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 2-bromoacetophenone and morpholine to form 2-(morpholin-4-yl)acetophenone.

    Reduction: The intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Morpholinophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(morpholin-4-yl)acetophenone.

    Reduction: Formation of 1-(2-morpholinophenyl)ethane.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(S)-1-(2-Morpholinophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-1-(2-Morpholinophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Piperidinophenyl)ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    (S)-1-(2-Pyrrolidinophenyl)ethan-1-ol: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(S)-1-(2-Morpholinophenyl)ethan-1-ol is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1S)-1-(2-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H17NO2/c1-10(14)11-4-2-3-5-12(11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1

InChI Key

SDTPQTOPCFRGRI-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1N2CCOCC2)O

Canonical SMILES

CC(C1=CC=CC=C1N2CCOCC2)O

Origin of Product

United States

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